molecular formula C11H12O3 B1330327 p-Butyryloxybenzaldehyde CAS No. 50262-49-2

p-Butyryloxybenzaldehyde

Cat. No.: B1330327
CAS No.: 50262-49-2
M. Wt: 192.21 g/mol
InChI Key: DAFTVVBQFUITOL-UHFFFAOYSA-N
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Description

p-Butyryloxybenzaldehyde is an organic compound with the molecular formula C11H12O3. It is an ester derived from butanoic acid and 4-formylphenol. This compound is known for its unique chemical properties and is used in various scientific research applications, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of butanoic acid, 4-formylphenyl ester typically involves the esterification of butanoic acid with 4-formylphenol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:

Butanoic acid+4-FormylphenolH2SO4Butanoic acid, 4-formylphenyl ester+H2O\text{Butanoic acid} + \text{4-Formylphenol} \xrightarrow{\text{H}_2\text{SO}_4} \text{p-Butyryloxybenzaldehyde} + \text{H}_2\text{O} Butanoic acid+4-FormylphenolH2​SO4​​Butanoic acid, 4-formylphenyl ester+H2​O

Industrial Production Methods: In an industrial setting, the production of butanoic acid, 4-formylphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: p-Butyryloxybenzaldehyde can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 4-formylphenol in the presence of water and an acid or base catalyst.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: Butanoic acid and 4-formylphenol.

    Reduction: Butanoic acid, 4-hydroxyphenyl ester.

    Oxidation: Butanoic acid, 4-carboxyphenyl ester

Scientific Research Applications

p-Butyryloxybenzaldehyde has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.

    Material Science: It is utilized in the creation of polymers and other advanced materials.

    Biological Studies: It is employed in enzyme stabilization and inhibition studies

Mechanism of Action

The mechanism of action of butanoic acid, 4-formylphenyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing butanoic acid and 4-formylphenol, which can then participate in further biochemical pathways. The formyl group can undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

  • Butanoic acid, 4-hydroxyphenyl ester
  • Butanoic acid, 4-carboxyphenyl ester
  • 4-Formylphenylboronic acid

Comparison: p-Butyryloxybenzaldehyde is unique due to the presence of both an ester and a formyl group, allowing it to participate in a wide range of chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile compound in various applications .

Properties

IUPAC Name

(4-formylphenyl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-3-11(13)14-10-6-4-9(8-12)5-7-10/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFTVVBQFUITOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068528
Record name Butanoic acid, 4-formylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50262-49-2
Record name Butanoic acid, 4-formylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50262-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-formylphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-formylphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 4-formylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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